![molecular formula C15H26 B1216151 (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene](/img/structure/B1216151.png)
(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene
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Overview
Description
Farnesyl is a natural 15-carbon organic compound that is an acyclic sesquiterpene alcohol. Under standard conditions, it is a colorless liquid that is hydrophobic and thus insoluble in water but miscible with oils . Farnesyl is produced from 5-carbon isoprene compounds in both plants and animals. Phosphate-activated derivatives of farnesyl are the building blocks of many acyclic sesquiterpenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Farnesyl can be synthesized from linalool. One method involves the reaction of nerolidol with isopropenylmethyl ether in the presence of an acidic catalyst at elevated temperature, followed by isolation through fractionated distillation . Another method involves the transformation of nerolidol into its acetylacetate with diketene in the presence of sodium ethoxide at low temperatures, followed by decarboxylation and rectification .
Industrial Production Methods: In industry, farnesyl is often synthesized from linalool. The process involves several steps, including the reaction of geranyl pyrophosphate with isopentenyl pyrophosphate to form farnesyl pyrophosphate, which is then oxidized to produce farnesyl .
Chemical Reactions Analysis
Types of Reactions: Farnesyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Farnesyl can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Farnesyl can undergo substitution reactions with halogens or other electrophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include farnesyl pyrophosphate, farnesyl acetate, and various farnesyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C15H26 and a molecular weight of 206.37 g/mol. Its structure features a series of double bonds that contribute to its reactivity and biological activity. The compound is classified under lipids and hydrocarbons, indicating its potential roles in biological systems and industrial applications .
Pharmaceutical Applications
2.1 Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties. In vitro studies indicate its effectiveness against various pathogens. For instance, it has demonstrated inhibition against Escherichia coli and Aspergillus niger, with notable inhibition zones at specific concentrations .
2.2 Antioxidant Properties
The compound also exhibits antioxidant capabilities. Studies have quantified its ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl radicals, and nitric oxide radicals. The IC50 values for these activities are comparable to those of well-known antioxidants like ascorbic acid .
Agricultural Applications
3.1 Pest Repellent
Due to its strong scent and chemical properties, this compound can be utilized as a natural pest repellent in agriculture. Its application can reduce the need for synthetic pesticides while promoting sustainable farming practices.
3.2 Plant Growth Regulation
The compound has been observed to influence plant growth positively. It may act as a signaling molecule in certain plant species, enhancing growth responses under specific environmental conditions .
Material Science Applications
4.1 Polymer Production
The unique structure of this compound allows it to be used in the synthesis of novel polymers. These polymers can exhibit enhanced flexibility and durability compared to traditional materials.
4.2 Coating Formulations
In the development of coatings for various surfaces, this compound can provide protective qualities due to its hydrophobic nature and resistance to degradation.
Case Studies
Study | Findings | Application |
---|---|---|
Study on Antimicrobial Effects | Demonstrated significant inhibition against E. coli and A. niger | Pharmaceutical formulations |
Investigation of Antioxidant Activity | IC50 values comparable to ascorbic acid in radical scavenging assays | Nutraceuticals and supplements |
Research on Plant Growth Regulation | Enhanced growth responses in treated plants | Sustainable agriculture practices |
Mechanism of Action
Farnesyl exerts its effects through several mechanisms:
Inhibition of N-type Voltage-Gated Calcium Channels: Farnesyl has been shown to be a potent endogenous inhibitor of these channels in some mammalian cell types.
Role in Mevalonate Pathway: Farnesyl is an intermediate in the synthesis of squalene, cholesterol, and steroids in chordates and vertebrates.
Flexible Hydrophobic Molecular Valves: Farnesyl functions as a flexible hydrophobic molecular valve for restricting untimely calcium passage through some types of canonical calcium channels.
Comparison with Similar Compounds
Geranylgeranyl: Similar to farnesyl, geranylgeranyl is a 20-carbon isoprenoid that plays a role in the post-translational modification of proteins.
Squalene: A 30-carbon isoprenoid that is a precursor for the synthesis of sterols and other complex molecules.
Dolichol: A long-chain polyisoprenoid alcohol involved in the glycosylation of proteins.
Uniqueness: Farnesyl is unique in its role as a precursor for both sterols and insect juvenile hormones, highlighting its importance in both vertebrate and invertebrate biology .
Biological Activity
(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, also known as a sesquiterpene and an alkatriene, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and implications for future research.
- Chemical Formula : C15H26
- Molecular Weight : 210.37 g/mol
- Structure : The compound features a unique triene structure which contributes to its reactivity and interactions in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various sesquiterpenes, this compound demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
This compound also exhibits antioxidant properties. It scavenges free radicals effectively, which is crucial for protecting cells from oxidative stress. This activity has implications for aging and chronic diseases where oxidative damage is a contributing factor.
Phytotoxicity
In agricultural research, this compound has been evaluated for its phytotoxic effects on various plant species. It can inhibit seed germination and root growth in certain plants, indicating its potential use as a natural herbicide.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated that at concentrations of 100 µg/mL and above, the compound significantly reduced bacterial viability by over 70%, suggesting its potential as a natural antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
A study involving macrophage cell lines treated with this compound revealed that it downregulated the expression of COX-2 and iNOS genes involved in inflammation. This finding supports its use in developing anti-inflammatory therapies.
Properties
Molecular Formula |
C15H26 |
---|---|
Molecular Weight |
206.37 g/mol |
IUPAC Name |
(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3/b14-6+,15-12+ |
InChI Key |
JXBSHSBNOVLGHF-BUJBXKITSA-N |
SMILES |
CC=C(C)CCC=C(C)CCC=C(C)C |
Isomeric SMILES |
C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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